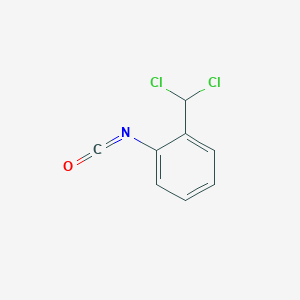

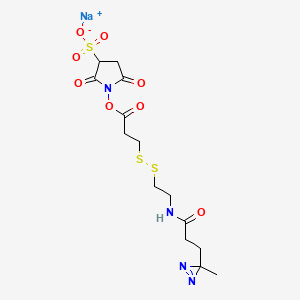

2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of 2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is the process of free radical polymerization . This compound acts as a chain transfer agent (CTA) , also referred to as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent . It plays a crucial role in controlling the growth of polymer chains during the polymerization process .

Mode of Action

2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate interacts with its target by controlling the chain growth in free radical polymerization . This results in the production of polymers with well-defined molecular weights and low polydispersities . It can be used to control homo-polymerisation and co-polymerisation of various monomers such as acrylic acid, acrylates, acrylamides, and styrenes .

Biochemical Pathways

The compound affects the biochemical pathway of free radical polymerization . By acting as a chain transfer agent, it influences the growth of polymer chains, thereby affecting the final properties of the polymer, such as its molecular weight and polydispersity .

Pharmacokinetics

It is known that the compound is a stable solid (powder form) and should be protected from light .

Result of Action

The result of the action of 2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is the production of polymers with well-defined molecular weights and low polydispersities . This allows for the creation of polymers with specific properties, which can be useful in various applications.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate can be used to control homo-polymerisation and co-polymerisation of various compounds such as acrylic acid, acrylates, acrylamides, and styrenes . It can also be used to polymerise methacrylates and methacrylamides . The compound interacts with these molecules to produce polymers with well-defined molecular weights and low polydispersities .

Molecular Mechanism

The molecular mechanism of action of 2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate involves controlling chain growth in free radical polymerization . It achieves this by acting as a chain transfer agent, allowing the polymerization process to be reversible and thus providing control over the molecular weight of the resulting polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carbodithioate with 2-cyanobutanyl-2-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate primarily undergoes free radical polymerization reactions. It can also participate in substitution reactions due to the presence of reactive functional groups .

Common Reagents and Conditions

Free Radical Polymerization: Commonly used reagents include initiators like azobisisobutyronitrile (AIBN) and organic solvents such as toluene or benzene.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution at the pyrazole ring.

Major Products

The major products formed from these reactions include well-defined polymers with controlled molecular weights and low polydispersities. In substitution reactions, derivatives of the original compound with various functional groups attached to the pyrazole ring are obtained .

Wissenschaftliche Forschungsanwendungen

2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

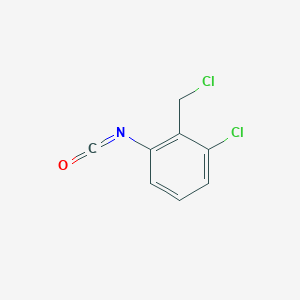

- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate

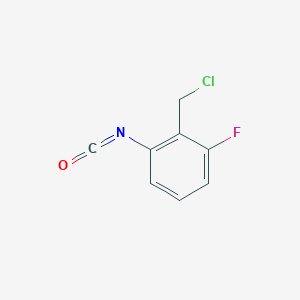

- Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate

- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid

Uniqueness

2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is unique due to its ability to control polymerization processes with high precision, resulting in polymers with well-defined molecular weights and low polydispersities. Its stability and versatility make it a valuable tool in both academic research and industrial applications .

Eigenschaften

IUPAC Name |

2-cyanobutan-2-yl 3,5-dimethylpyrazole-1-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S2/c1-5-11(4,7-12)16-10(15)14-9(3)6-8(2)13-14/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQFEMAFHJDHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)SC(=S)N1C(=CC(=N1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)

![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)

![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)

![3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)